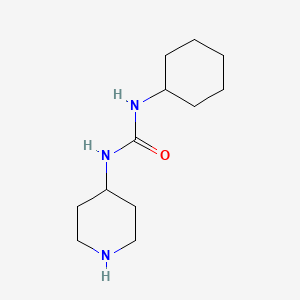![molecular formula C27H27N5O7 B2973045 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate CAS No. 309942-21-0](/img/no-structure.png)
4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate is a useful research compound. Its molecular formula is C27H27N5O7 and its molecular weight is 533.541. The purity is usually 95%.
BenchChem offers high-quality 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
A study showcases the use of isonicotinic acid as a dual and biological organocatalyst for the green, simple, and efficient synthesis of pyranopyrazoles, which could include derivatives similar to the mentioned compound. This process emphasizes a one-pot, four-component condensation reaction under solvent-free conditions, highlighting its potential in organic synthesis and the development of new catalytic methodologies (Zolfigol et al., 2013).
Material Science
In the realm of material science, pyranopyrazole derivatives have been studied for their corrosion inhibition performance on mild steel in HCl solution. This research suggests potential applications in protecting metals from corrosion, with the derivatives showing significant inhibition efficiency, which could be pertinent for the derivatives of the compound (Yadav et al., 2016).
Pharmacology and Drug Development
Another study involves the synthesis and characterization of new pyrazolines, including evaluation for cytotoxicity and carbonic anhydrase inhibitory activities. This indicates the potential medicinal applications of such compounds in designing drugs with specific biological activities (Kucukoglu et al., 2016). Additionally, the treatment and nursing application of a heterocycle compound on children's bronchial pneumonia showcase the therapeutic relevance of such molecules in addressing specific health conditions (Ding & Zhong, 2022).
Environmental Science
In environmental science, pyran derivatives have been explored for acid corrosion, where they act as inhibitors to prevent mild steel corrosion in acidic solutions. This suggests the compound's derivatives could have applications in reducing environmental degradation of materials (Saranya et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the formation of the pyrano[2,3-c]pyrazole ring system through a multistep reaction sequence. The final step involves the coupling of the pyrano[2,3-c]pyrazole with a 2,6-dimethoxyphenyl 4-morpholinecarboxylate to form the target compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "ethyl acetoacetate", "malononitrile", "ammonium acetate", "4-methoxyaniline", "2,6-dimethoxyphenol", "morpholine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-methoxychalcone.", "Step 2: Knoevenagel condensation of 4-methoxychalcone with malononitrile in the presence of piperidine to form 4-methoxy-5-cyano-3-(4-methoxyphenyl)-2-pentenenitrile.", "Step 3: Cyclization of 4-methoxy-5-cyano-3-(4-methoxyphenyl)-2-pentenenitrile with hydrazine hydrate to form 6-amino-5-cyano-3-(4-methoxyphenyl)pyrazine-2-carboxamide.", "Step 4: Condensation of 6-amino-5-cyano-3-(4-methoxyphenyl)pyrazine-2-carboxamide with ethyl chloroformate in the presence of triethylamine to form 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxylic acid ethyl ester.", "Step 5: Reduction of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxylic acid ethyl ester with sodium borohydride to form 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxamide.", "Step 6: Coupling of 6-amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-4-carboxamide with 2,6-dimethoxyphenyl 4-morpholinecarboxylate in the presence of triethylamine to form the target compound, 4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate." ] } | |
CAS-Nummer |
309942-21-0 |
Produktname |
4-[6-Amino-5-cyano-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl 4-morpholinecarboxylate |
Molekularformel |
C27H27N5O7 |
Molekulargewicht |
533.541 |
IUPAC-Name |
[4-[6-amino-5-cyano-3-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2,6-dimethoxyphenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C27H27N5O7/c1-34-17-6-4-15(5-7-17)23-22-21(18(14-28)25(29)39-26(22)31-30-23)16-12-19(35-2)24(20(13-16)36-3)38-27(33)32-8-10-37-11-9-32/h4-7,12-13,21H,8-11,29H2,1-3H3,(H,30,31) |
InChI-Schlüssel |
OVMRKAKIBZUINH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C(=C4)OC)OC(=O)N5CCOCC5)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2972963.png)


![benzyl 2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2972966.png)


![2-[(2-Fluorophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2972973.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2972975.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2972977.png)

![N-(2,5-dimethylphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2972981.png)

